7-Methoxyimidazo[1,2-a]pyridine
Overview
Description
“7-Methoxyimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 342613-71-2 . It has a molecular weight of 148.16 . The compound is typically stored in a dry environment at 2-8°C . It is usually in a solid or liquid physical form .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, which includes 7-Methoxyimidazo[1,2-a]pyridine, involves radical reactions . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
Molecular Structure Analysis
The linear formula of 7-Methoxyimidazo[1,2-a]pyridine is C8H8N2O . The InChI code for this compound is 1S/C8H8N2O/c1-11-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including 7-Methoxyimidazo[1,2-a]pyridine, can undergo direct functionalization . This process is considered an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives .
Physical And Chemical Properties Analysis
7-Methoxyimidazo[1,2-a]pyridine has a molecular weight of 148.16 . It is typically stored in a dry environment at 2-8°C . The compound is usually in a solid or liquid physical form .
Scientific Research Applications
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Antituberculosis Agents
- Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a potential scaffold for a wide range of applications in medicinal chemistry, including as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results : These compounds have shown promising results in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .
-
Synthesis of Imidazo[1,2-a]pyridines
- Field : Organic Chemistry
- Application Summary : A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
- Methods of Application : The synthesis is carried out under microwave irradiation, without the need for a solvent or catalyst . This makes the process reasonably fast, very clean, high yielding, simple to work up, and environmentally benign .
- Results : The method has been used to synthesize a series of imidazo[1,2-a]pyridines in good to excellent yields .
-
Antituberculosis Agents
- Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a potential scaffold for a wide range of applications in medicinal chemistry, including as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results : These compounds have shown promising results in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .
-
Functionalization of Imidazo[1,2-a]pyridines
- Field : Organic Chemistry
- Application Summary : Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
- Methods of Application : This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
- Results : The method has been used to synthesize a series of imidazo[1,2-a]pyridine derivatives in good to excellent yields .
-
Anticancer Agents
- Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a potential scaffold for a wide range of applications in medicinal chemistry, including as anticancer agents . They exhibit significant activity against various types of cancer .
- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results : These compounds have shown promising results in the fight against various types of cancer .
-
Antiviral Agents
- Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a potential scaffold for a wide range of applications in medicinal chemistry, including as antiviral agents . They exhibit significant activity against various types of viruses .
- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results : These compounds have shown promising results in the fight against various types of viruses .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridines, including 7-Methoxyimidazo[1,2-a]pyridine, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have a wide range of applications in medicinal chemistry . Therefore, the future directions for this compound could involve further exploration of its potential applications in drug discovery and development .
properties
IUPAC Name |
7-methoxyimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARHRSPZSZITEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666269 | |
Record name | 7-Methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyimidazo[1,2-a]pyridine | |
CAS RN |
342613-71-2 | |
Record name | 7-Methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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